3-Isocyanatotetrahydrothiophene 1,1-dioxide
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Overview
Description
3-Isocyanatotetrahydrothiophene 1,1-dioxide is a unique chemical compound with the empirical formula C5H7NO3S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 3-Isocyanatotetrahydrothiophene 1,1-dioxide is 161.18 g/mol . The SMILES string representation is O=C=NC1CCS(=O)(=O)C1 . The InChI representation is 1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h5H,1-3H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 161.18 g/mol . It has a complexity of 257 and a topological polar surface area of 72 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .Scientific Research Applications
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Chemical Synthesis
- “3-Isocyanatotetrahydrothiophene 1,1-dioxide” is a chemical compound used in various chemical reactions .
- The compound is often used as a building block in the synthesis of more complex molecules .
- The specific methods of application or experimental procedures would depend on the particular reaction being carried out. In general, this compound would be combined with other reactants under controlled conditions (e.g., temperature, pressure, solvent) to produce the desired product .
- The outcomes of these reactions would also depend on the specific reaction being carried out. In general, the goal would be to produce a desired product in high yield and purity .
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Synthesis of Thiophene Derivatives
- Thiophene derivatives are important in various fields, including pharmacology and material science .
- “3-Isocyanatotetrahydrothiophene 1,1-dioxide” can be used in the synthesis of thiophene derivatives through heterocyclization of S-containing alkyne substrates .
- The methods of application or experimental procedures involve cyclization of readily available S-containing alkyne substrates .
- The outcomes of these reactions include the efficient and selective synthesis of thiophene derivatives .
Safety And Hazards
Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
properties
IUPAC Name |
3-isocyanatothiolane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-4-6-5-1-2-10(8,9)3-5/h5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFQKKJWHVHXSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378194 |
Source
|
Record name | 3-isocyanatotetrahydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isocyanatotetrahydrothiophene 1,1-dioxide | |
CAS RN |
24373-66-8 |
Source
|
Record name | 3-isocyanatotetrahydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-isocyanato-1lambda6-thiolane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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